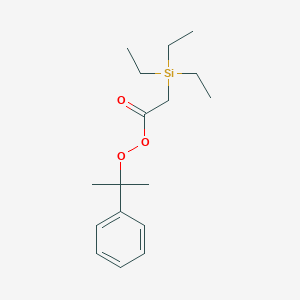
2-Phenylpropan-2-yl (triethylsilyl)ethaneperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylpropan-2-yl (triethylsilyl)ethaneperoxoate is a chemical compound that belongs to the class of organic peroxides. These compounds are known for their ability to initiate polymerization reactions and are often used as radical initiators in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpropan-2-yl (triethylsilyl)ethaneperoxoate typically involves the reaction of 2-Phenylpropan-2-yl alcohol with triethylsilyl chloride in the presence of a base, followed by the introduction of a peroxoate group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of catalysts and purification steps such as distillation or recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Phenylpropan-2-yl (triethylsilyl)ethaneperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the peroxoate group to hydroxyl or other functional groups.
Substitution: The triethylsilyl group can be substituted with other silyl groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenated silanes or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
2-Phenylpropan-2-yl (triethylsilyl)ethaneperoxoate has several applications in scientific research:
Chemistry: Used as a radical initiator in polymerization reactions and organic synthesis.
Biology: Investigated for its potential role in biological oxidation processes.
Medicine: Explored for its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Phenylpropan-2-yl (triethylsilyl)ethaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxoate bond. These radicals can initiate polymerization reactions or participate in other radical-mediated processes. The molecular targets and pathways involved include various organic substrates and intermediates in radical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-propanol: A related compound that serves as a precursor in the synthesis of 2-Phenylpropan-2-yl (triethylsilyl)ethaneperoxoate.
Triethylsilyl Peroxide: Another peroxide compound with similar radical-initiating properties.
Uniqueness
This compound is unique due to its specific combination of phenyl, triethylsilyl, and peroxoate groups, which confer distinct reactivity and stability characteristics. This makes it particularly useful in specialized applications where controlled radical generation is required.
Properties
CAS No. |
51285-66-6 |
|---|---|
Molecular Formula |
C17H28O3Si |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
2-phenylpropan-2-yl 2-triethylsilylethaneperoxoate |
InChI |
InChI=1S/C17H28O3Si/c1-6-21(7-2,8-3)14-16(18)19-20-17(4,5)15-12-10-9-11-13-15/h9-13H,6-8,14H2,1-5H3 |
InChI Key |
FOCCUUSMKRQVLF-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)CC(=O)OOC(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















